4-Oxochroman-6-sulfonyl chloride
Overview
Description
Synthesis Analysis
Sulfonyl chlorides can be synthesized by chlorosulfonation . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . Another method involves the use of potassium poly(heptazine imide) as a photocatalyst . A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols has also been developed .Chemical Reactions Analysis
Sulfonyl chlorides can undergo various chemical reactions. For instance, they can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80°C in water . They can also react with various amines in the presence of K2CO3 under solvent-free conditions to produce sulfonamides .Scientific Research Applications
Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides
4-Oxochroman-6-sulfonyl chloride plays a crucial role in the chromoselective synthesis of sulfonyl chlorides and sulfonamides . This process involves the use of a photocatalyst, potassium poly(heptazine imide), to selectively generate different products from S-arylthioacetates . The photocatalytic reaction’s chemoselectivity can be altered by varying the color of the incident light .
Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents
Coumarin sulfonamides, which include 4-Oxochroman-6-sulfonyl chloride, have been synthesized and used as enzyme inhibitors and anticancer agents . The unique features of the coumarin nucleus, combined with the sulfonamide moiety, have enhanced the broad spectrum of biological activities . These compounds have shown a wide array of biological activities such as anticancer, antibacterial, anti-fungal, antioxidant, and anti-viral .
Synthesis of Ester-Containing Chroman-4-Ones
4-Oxochroman-6-sulfonyl chloride can also be used in the synthesis of ester-containing chroman-4-ones . This process involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-6-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(12,13)6-1-2-9-7(5-6)8(11)3-4-14-9/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJEOIBCQHSND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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